molecular formula C18H15Ga B094506 Gallium, triphenyl- CAS No. 1088-02-4

Gallium, triphenyl-

Cat. No.: B094506
CAS No.: 1088-02-4
M. Wt: 301 g/mol
InChI Key: IJBVSWGUSGYQMH-UHFFFAOYSA-N
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Description

Gallium, triphenyl- is an organometallic compound with the chemical formula C₁₈H₁₅Ga. It is a derivative of gallium where three phenyl groups are bonded to a central gallium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium, triphenyl- can be synthesized through several methods. One common approach involves the reaction of gallium trichloride with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

GaCl3+3PhMgBrGa(Ph)3+3MgBrCl\text{GaCl}_3 + 3 \text{PhMgBr} \rightarrow \text{Ga(Ph)}_3 + 3 \text{MgBrCl} GaCl3​+3PhMgBr→Ga(Ph)3​+3MgBrCl

where Ph represents the phenyl group. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of gallium, triphenyl- often involves similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the product. Additionally, alternative methods such as the reaction of gallium metal with bromobenzene in the presence of a catalyst have been explored for more efficient production .

Chemical Reactions Analysis

Types of Reactions: Gallium, triphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gallium, triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of gallium, triphenyl- involves its ability to mimic iron in biological systems. Gallium can substitute for iron in various biochemical processes, disrupting the function of iron-dependent enzymes and proteins. This leads to the inhibition of bacterial growth and proliferation of cancer cells by inducing oxidative stress and apoptosis .

Comparison with Similar Compounds

Uniqueness: Gallium, triphenyl- is unique due to its stability and the presence of phenyl groups, which provide distinct electronic and steric properties compared to other organogallium compounds. This makes it particularly useful in specific catalytic and synthetic applications .

Biological Activity

Gallium, triphenyl- (C18_{18}H15_{15}Ga), is an organometallic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of gallium, triphenyl-, focusing on its antiproliferative mechanisms against cancer cells, its antimicrobial properties, and relevant case studies that illustrate its therapeutic potential.

Gallium complexes, including gallium(III) derivatives such as gallium, triphenyl-, have been shown to exhibit significant anticancer properties. The primary mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Gallium complexes promote apoptosis in cancer cells by activating caspases and modulating cell cycle proteins. For instance, a study demonstrated that gallium(III) complexes induced G1 phase cell cycle arrest in HepG-2 cells by regulating cyclin A and cyclin E levels .
  • Reactive Oxygen Species (ROS) Generation : These complexes enhance intracellular ROS levels, leading to oxidative stress that triggers apoptotic pathways. Increased ROS production has been linked to mitochondrial damage and activation of apoptotic factors such as cytochrome c and apoptotic protease activating factor-1 (apaf-1) .
  • Ferroptosis : Recent findings indicate that gallium(III) complexes can induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This was evidenced by changes in redox homeostasis and increased levels of 4-hydroxynonenal (HNE) in treated cancer cells .

Case Studies

A comparative study evaluated the cytotoxicity of various gallium(III) complexes against different human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The results showed a time-dependent cytotoxic effect, with significant activity observed at 48 hours post-treatment. Notably, gallium complexes containing phenyl rings exhibited enhanced cytotoxicity compared to those without .

ComplexCell LineIC50_{50} (µM)Mechanism of Action
C6HepG-20.32 ± 0.02Apoptosis via caspase activation
L1HepG-211.35 ± 0.21Cell cycle arrest and ROS generation
L6MCF-7-Induction of ferroptosis
1HCT-116-Inhibition of mevalonate pathway

Antimicrobial Activity

Gallium(III) compounds have also demonstrated promising antimicrobial properties. The ability of gallium to mimic iron allows it to interfere with iron-dependent metabolic processes in bacteria. Microorganisms are unable to distinguish between Ga(III) and Fe(III), leading to disrupted cellular functions essential for survival.

Gallium's antimicrobial activity is attributed to several factors:

  • Disruption of Iron Acquisition : Gallium inhibits the uptake of iron by bacteria, which is critical for their growth and metabolism .
  • Inhibition of Catalase Activity : Studies have shown that gallium complexes can inhibit catalase enzymes in various bacterial strains, further compromising their ability to manage oxidative stress .

Case Studies

Research has highlighted the effectiveness of gallium compounds against a range of pathogens:

  • A study evaluated the antimicrobial efficacy of gallium(III) against Staphylococcus aureus and Pseudomonas aeruginosa, revealing significant growth inhibition at low concentrations .
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus< 10
Pseudomonas aeruginosa< 20

Properties

IUPAC Name

triphenylgallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Ga/c3*1-2-4-6-5-3-1;/h3*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBVSWGUSGYQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Ga
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148743
Record name Gallium, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-02-4
Record name Gallium, triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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